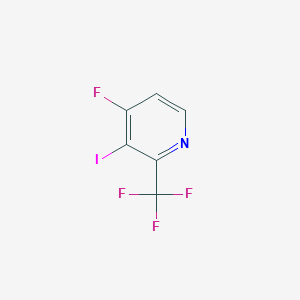

4-Fluoro-3-iodo-2-(trifluoromethyl)pyridine

Beschreibung

4-Fluoro-3-iodo-2-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by a trifluoromethyl (-CF₃) group at position 2, a fluorine atom at position 4, and an iodine substituent at position 3. This compound belongs to the trifluoromethyl pyridine family, a class of heterocycles with significant applications in agrochemical and pharmaceutical research due to their enhanced lipophilicity, metabolic stability, and binding selectivity . The presence of fluorine and iodine introduces unique electronic and steric effects, making it a versatile intermediate for nucleophilic substitutions and cross-coupling reactions .

Eigenschaften

IUPAC Name |

4-fluoro-3-iodo-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F4IN/c7-3-1-2-12-5(4(3)11)6(8,9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEOOTWDZPMLOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1F)I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F4IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Material Selection

The synthesis typically begins with commercially available pyridine derivatives, such as aminopyridines or nitropyridines. These precursors are chosen for their reactive sites that can be selectively halogenated.

Methodology

Bromination and Iodination:

The initial step involves selective halogenation, often employing sodium bromide (NaBr) and sodium bromate (NaBrO₃) in an oxygenated aqueous environment. This approach minimizes harsh conditions and reduces environmental impact compared to traditional bromine or iodine reagents.- Reaction Conditions:

- Temperature: 80–130°C

- Reaction Time: 3–5 hours

- Solvent: Acetonitrile or similar polar aprotic solvents

- Reagents: NaBr and NaBrO₃ in well-oxygenated conditions

- Notes: The oxygenated environment ensures controlled bromination, avoiding over-iodination or polyhalogenation.

- Reaction Conditions:

Data Table 1: Bromination Conditions

| Parameter | Value | Remarks |

|---|---|---|

| Reagents | NaBr + NaBrO₃ | In aqueous solution |

| Solvent | Acetonitrile | Polar aprotic solvent |

| Temperature | 80–130°C | Controlled heating |

| Reaction Time | 3–5 hours | Optimized for selectivity |

| Yield | >80% | High yield, scalable |

Fluorination via Blaz-Schiemann and Related Methods

Blaz-Schiemann Reaction

A pivotal step involves the conversion of amino or nitro groups into fluorinated pyridines using diazonium chemistry:

- Preparation of Diazonium Salts:

Aromatic amines are diazotized using sodium nitrite (NaNO₂) in anhydrous hydrogen fluoride (HF) at -78°C, forming diazonium tetrafluoroborates or related intermediates. - Fluorination Step:

The diazonium salts are thermally decomposed or stirred at -5°C to 5°C, leading to fluorinated compounds after quenching and extraction.

Process Conditions

- Reaction Temperature: -78°C for diazotization; 30–70°C for fluorination

- Reagents: NaNO₂, anhydrous HF, sodium tetrafluoroborate (NaBF₄)

- Solvent System: Dichloromethane (DCM) for extraction

- Yield: Typically exceeds 85% for fluorinated pyridines

Notes

- The process avoids harsh conditions typical of earlier fluorination methods.

- The use of tetrafluoroethylene reactors ensures safety and chemical inertness during fluorination.

Data Table 2: Fluorination via Blaz-Schiemann

| Parameter | Value | Remarks |

|---|---|---|

| Diazotization Reagent | NaNO₂ | In anhydrous HF at -78°C |

| Fluorination Temperature | -5°C to 70°C | Controlled thermal decomposition |

| Extraction Solvent | Dichloromethane | Organic phase for product recovery |

| Yield | >85% | High efficiency |

Process Optimization and Industrial Considerations

Reaction Monitoring

- Use of NMR and HPLC to monitor halogenation and fluorination steps ensures high selectivity and yield.

Purification Techniques

- Recrystallization from ethyl acetate/petroleum ether mixtures

- Use of activated alumina or silica gel chromatography for final purification

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoro-3-iodo-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

Coupling Reactions: Often use palladium catalysts and appropriate ligands under inert atmosphere conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

4-Fluoro-3-iodo-2-(trifluoromethyl)pyridine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Fluoro-3-iodo-2-(trifluoromethyl)pyridine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, influenced by its unique electronic properties. The trifluoromethyl group, in particular, can enhance the compound’s ability to interact with biological targets by increasing lipophilicity and metabolic stability .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize the properties and applications of 4-fluoro-3-iodo-2-(trifluoromethyl)pyridine, the following structurally related compounds are compared:

Table 1: Structural and Functional Comparison

Key Insights from Comparative Analysis

Halogen Effects :

- Iodine at position 3 or 4 enhances electrophilic substitution reactivity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Fluorine at position 2 or 4 improves metabolic stability and lipophilicity, critical for agrochemical and drug design .

Functional Group Influence: Aldehyde (e.g., 2-Fluoro-4-iodonicotinaldehyde) introduces a reactive site for further functionalization .

Structural Isomerism :

- Substitution patterns (e.g., chloro vs. fluoro at position 4) significantly alter electronic properties. For example, 5-Chloro-4-iodo-2-(trifluoromethyl)pyridine exhibits distinct reactivity compared to the fluoro analog due to chlorine’s lower electronegativity .

Applications: Agrochemicals: Trifluoromethyl pyridines with halogens (I, Cl) are prevalent in insecticides and herbicides . Pharmaceuticals: Derivatives with amino or ethoxy groups are explored for anticancer and antifungal activities .

Biologische Aktivität

4-Fluoro-3-iodo-2-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 290.99 g/mol. The structure features a pyridine ring substituted at the 4-position with a fluorine atom, at the 3-position with an iodine atom, and at the 2-position with a trifluoromethyl group. This arrangement enhances its lipophilicity and metabolic stability, making it a valuable pharmacophore in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's reactivity and binding affinity to target proteins. It may modulate the activity of specific enzymes involved in metabolic pathways or signal transduction processes.

Anticancer Potential

Recent studies suggest that derivatives of pyridine compounds, including those with trifluoromethyl substitutions, exhibit anticancer properties. For instance, compounds similar to this one have shown cytotoxic effects against various cancer cell lines. The potential for developing this compound into an effective anticancer agent is supported by preliminary findings indicating its ability to induce apoptosis in cancer cells .

Case Studies and Experimental Data

In Vitro Studies : Initial research indicates that this compound may exhibit antimicrobial and antifungal properties. However, further studies are necessary to elucidate its full pharmacological profile.

Mechanistic Insights : Interaction studies reveal that this compound's binding affinity with biological targets can be significantly influenced by modifications to the trifluoromethyl group, impacting its therapeutic effects or toxicity profiles.

Comparative Analysis with Similar Compounds

A comparison of this compound with other structurally similar compounds highlights notable differences in biological activities:

| Compound | IC50 (µM) | Biological Activity |

|---|---|---|

| This compound | TBD | Potential anticancer activity |

| 2-Fluoro-4-(trifluoromethyl)pyridine | TBD | Moderate cytotoxicity |

| 3-Fluoro-4-aminopyridine | <10 | High affinity for Kv channels |

Synthesis and Characterization

The synthesis of this compound involves several steps including halogenation reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry are typically employed to confirm its structure .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Fluoro-3-iodo-2-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation and fluorination steps. For example, iodination at the 3-position of a pyridine precursor can be achieved using iodine monochloride (ICl) in dichloromethane under controlled temperatures (0–5°C). Fluorination at the 4-position may employ KF or CsF in polar aprotic solvents like DMF, with microwave-assisted heating to enhance reaction efficiency . Yield optimization requires careful monitoring of stoichiometry, temperature, and reaction time.

Q. How can spectroscopic techniques (NMR, FTIR, MS) differentiate positional isomers of trifluoromethyl- and iodo-substituted pyridines?

- Methodological Answer :

- ¹⁹F NMR : The trifluoromethyl group (-CF₃) shows a distinct singlet near δ -60 to -65 ppm. Fluorine at the 4-position exhibits coupling patterns with adjacent protons (e.g., ¹H-¹⁹F coupling in ³J range).

- ¹H NMR : Protons adjacent to iodine (C3-H) show deshielding effects, while fluorine at C4 causes splitting due to coupling.

- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragments like [C₅F₃I]⁺.

- Cross-validation with X-ray crystallography (as in ) resolves ambiguities in substitution patterns .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer : Stability assays should be conducted in buffered solutions (pH 1–13) at 25°C and 40°C. The compound is prone to hydrolysis under strongly acidic/basic conditions, particularly at the C–I bond. Trifluoromethyl groups enhance thermal stability, but iodine may sublimate at >100°C. Use inert atmospheres (N₂/Ar) and amber vials to prevent photodecomposition .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence regioselective functionalization at the C3-iodo position?

- Methodological Answer : The -CF₃ group activates the pyridine ring for nucleophilic aromatic substitution (SNAr) at the C3-iodo site. Computational studies (DFT) predict charge distribution, guiding the choice of nucleophiles (e.g., amines, thiols). Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids is feasible but requires ligand optimization (e.g., XPhos) to suppress dehalogenation .

Q. What strategies mitigate competing side reactions during metal-mediated transformations of the C–I bond?

- Methodological Answer : Competing deiodination or homocoupling can be minimized by:

- Using low-valent catalysts (e.g., Pd(PPh₃)₄) with slow addition of reactants.

- Adding silver salts (Ag₂CO₃) to stabilize reactive intermediates.

- Employing flow chemistry to control exothermicity in large-scale reactions .

Q. How does this compound interact with biological targets, and what computational tools predict its binding affinity?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations assess interactions with enzymes like kinases or cytochrome P450. The fluorine and iodine atoms contribute to hydrophobic and halogen-bonding interactions. In vitro assays (e.g., fluorescence polarization) validate binding, while SAR studies optimize substituent effects on potency .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for analogous iodo-trifluoromethyl pyridines: How to validate experimental data?

- Methodological Answer : Variations in melting points (e.g., 123–124°C in vs. 287.5–293.5°C in ) arise from impurities or polymorphism. Recrystallization in hexane/ethyl acetate followed by DSC analysis ensures reproducibility. Cross-reference with powder XRD (as in ) identifies crystalline phases .

Applications in Research

Q. Can this compound serve as a precursor for photoactive metal complexes?

- Methodological Answer : Yes. The iodine substituent enables ligand exchange in Pd(II) or Pt(II) complexes (e.g., [M(N₃)₂L]PF₆). Photophysical studies (UV-Vis, luminescence) assess charge-transfer transitions, with potential applications in OLEDs or photocatalysis .

Q. What role does the compound play in synthesizing fluorinated agrochemicals?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.